![molecular formula C17H18N2O5S B13374404 Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and thiazole compounds. The key steps in the synthesis may involve:
Formation of the spiro structure: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.
Oxidation and reduction reactions: These steps are crucial for introducing the oxo group and ensuring the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
作用机制
The mechanism of action of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: These compounds share some structural similarities but differ in their specific functional groups and overall structure.
Thiazole derivatives: These compounds also contain the thiazole ring but may have different substituents and properties.
Uniqueness
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties
属性
分子式 |
C17H18N2O5S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
dimethyl 2-oxospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-6',7'-dicarboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-23-14(20)12-11-7-25-8-19(11)17(13(12)15(21)24-2)9-5-3-4-6-10(9)18-16(17)22/h3-6,11-13H,7-8H2,1-2H3,(H,18,22) |
InChI 键 |
UYXWEDNEBSONHR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2CSCN2C3(C1C(=O)OC)C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)
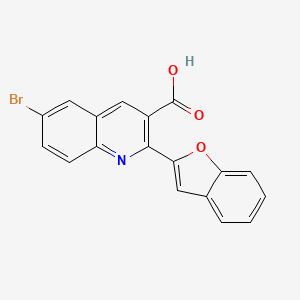
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
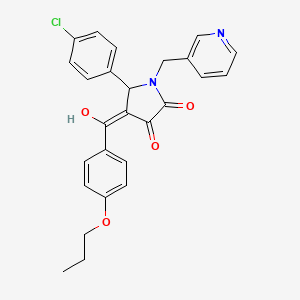
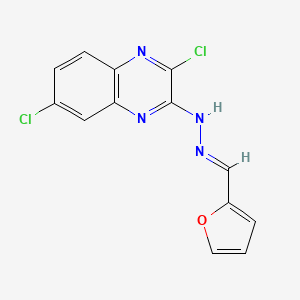
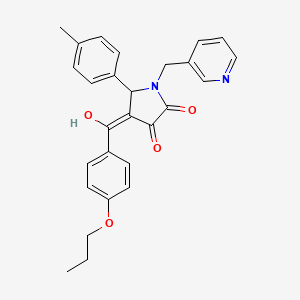
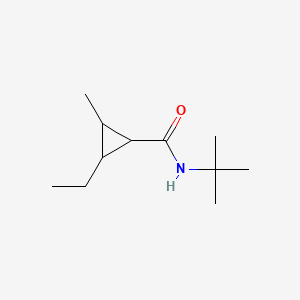
![4-{[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374400.png)

![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
